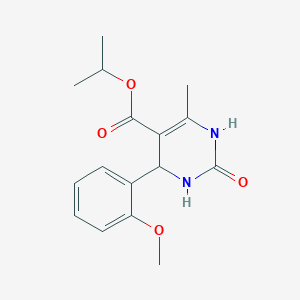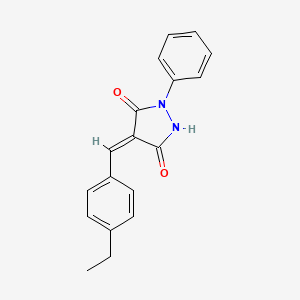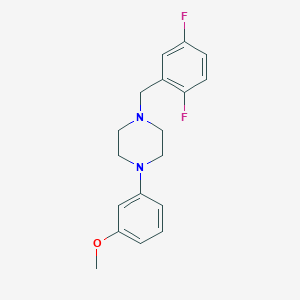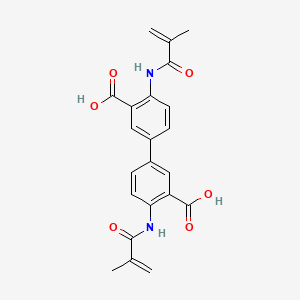
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide, also known as CME, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. CME is a member of the family of compounds known as cannabinoids, which are known to have a range of physiological effects on the human body.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to act on the body's endocannabinoid system. This system plays a key role in regulating a range of physiological processes, including pain sensation, appetite, and mood. This compound is thought to interact with the body's cannabinoid receptors, which are found throughout the brain and body, to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. In addition to its anti-inflammatory properties, studies have suggested that this compound may have potential as a treatment for anxiety and depression. It has also been shown to have analgesic properties, meaning that it may be effective in reducing pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has several advantages as a compound for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the body are well-documented. However, there are also some limitations to its use. For example, the compound can be difficult to work with due to its tendency to degrade over time. Additionally, the exact mechanisms of action of this compound are not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several areas of research that could be explored in relation to N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide. One potential direction is to further investigate the compound's potential as an anti-inflammatory agent, with a focus on developing treatments for conditions such as arthritis. Another area of interest is the compound's potential as a treatment for anxiety and depression. Finally, more research is needed to fully understand the mechanisms of action of this compound, which could provide insights into its potential applications in a range of medical contexts.
Méthodes De Synthèse
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been the subject of numerous scientific studies exploring its potential applications in the field of medicine. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models, suggesting that it may have potential as a treatment for conditions such as arthritis and other inflammatory diseases.
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-6-8-12(9-7-11)10-18-15(20)16(21)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJHPFSMJPPDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4982381.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4982389.png)
![N-(3-bromophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4982391.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4982405.png)
![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)


![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)


